molecular formula C11H22N2 B13179105 2'-Methyl-[1,4']bipiperidinyl

2'-Methyl-[1,4']bipiperidinyl

Cat. No.: B13179105
M. Wt: 182.31 g/mol
InChI Key: KAYPTZAOZJVDRG-UHFFFAOYSA-N
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Description

2'-Methyl-[1,4']bipiperidinyl is a bicyclic amine composed of two piperidine rings connected at their 1- and 4-positions, with a methyl group substituted at the 2'-position of the second piperidine moiety. This structural modification confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For example, derivatives of bipiperidinyl compounds are utilized in antiviral agents like Ancriviroc, a CCR5 antagonist . The compound’s stability and synthetic utility are highlighted in processes isolating its carbonyl chloride intermediate, which avoids dimerization and salt impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-[1,4’]bipiperidinyl typically involves the coupling of piperidine derivatives. One common method is the Ullmann coupling reaction, which involves the use of copper catalysts to couple two piperidine rings. Another method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids to achieve the coupling .

Industrial Production Methods

Industrial production of 2’-Methyl-[1,4’]bipiperidinyl often employs large-scale catalytic processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the efficient coupling of piperidine rings and the selective introduction of the methyl group .

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-[1,4’]bipiperidinyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Methyl-[1,4’]bipiperidinyl can yield various oxygenated derivatives, while reduction can produce fully saturated piperidine rings.

Scientific Research Applications

2’-Methyl-[1,4’]bipiperidinyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying the structure and function of biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Methyl-[1,4’]bipiperidinyl involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The methyl group’s position and electronic effects distinguish 2'-Methyl-[1,4']bipiperidinyl from related compounds. lists analogues such as:

  • 4-Methyl-1,4'-bipiperidine dihydrochloride : A dihydrochloride salt with a methyl group at the 4-position, enhancing solubility but altering reactivity.

Key Structural Differences :

Compound Substituent Position Functional Groups Salt Form
This compound 2'-methyl Free base Neutral
4-Methyl-1,4'-bipiperidine diHCl 4-methyl Dihydrochloride Ionic
Ancriviroc derivative 4'-methyl Bromophenyl, ethoxyimino Zwitterionic

The 2'-methyl group induces steric hindrance and electronic effects distinct from 4-methyl or unsubstituted bipiperidines, influencing conformational flexibility and receptor binding .

Spectroscopic and Electronic Properties

demonstrates that methyl substituents in α-positions significantly alter nuclear shielding in NMR. For example, methyl-α-substituents in dimethyl ether analogues cause a ~21 ppm deshielding effect due to inductive electron withdrawal, reducing relevant energy gaps (Δ(3), Δ(4), Δ(5)) . While direct NMR data for this compound is absent, analogous principles suggest its methyl group would similarly perturb chemical shifts compared to non-methylated bipiperidines.

Hypothetical NMR Comparison :

Compound Predicted δ(13C) (ppm) Electronic Effect
[1,4']bipiperidinyl (unsubstituted) ~25–30 (piperidine C) Baseline shielding
This compound +5–10 ppm deshielding Inductive withdrawal

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent Position Key Applications
This compound C11H20N2 2'-methyl Pharmaceutical intermediates
4-Methyl-1,4'-bipiperidine diHCl C11H22Cl2N2 4-methyl Research chemicals
Ancriviroc C28H37BrN4O3 4'-methyl Antiviral therapy

Table 2: Electronic Effects of Methyl Substituents

Substituent Position Inductive Effect NMR Deshielding (Δ ppm) Energy Gap Modulation
2'-methyl Electron-withdrawing ~21 (predicted) Reduces Δ(3), Δ(4), Δ(5)
4-methyl Electron-donating N/A Minimal impact on gaps

Biological Activity

2'-Methyl-[1,4']bipiperidinyl is a chemical compound that belongs to the bipiperidine class, characterized by two piperidine rings connected by a single bond with a methyl group attached to one of the rings. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₂₂N₂
Molecular Weight182.31 g/mol
IUPAC Name2-methyl-4-piperidin-1-ylpiperidine
InChIInChI=1S/C₁₁H₂₂N₂/c1-10-9-11(5-6-12-10)13-7-3-2-4-8-13/h10-12H,2-9H₂,1H₃
InChI KeyKAYPTZAOZJVDRG-UHFFFAOYSA-N
Canonical SMILESCC1CC(CCN1)N2CCCCC2

This compound interacts with various molecular targets, primarily neurotransmitter receptors. Its ability to modulate receptor activity influences numerous physiological processes. Additionally, it acts as an inhibitor of certain enzymes, impacting metabolic pathways and cellular functions. This interaction profile suggests its potential as a therapeutic agent in various conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can affect mood regulation and cognitive functions.

Antioxidant Properties : Studies have suggested that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity : Preliminary investigations have indicated potential antimicrobial effects against various pathogens, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Study : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on dopamine receptors. Results indicated a dose-dependent increase in receptor activation, suggesting its potential as a treatment for disorders like Parkinson's disease.
  • Antioxidant Activity Assessment : Research conducted at a university laboratory evaluated the antioxidant properties of the compound using DPPH radical scavenging assays. The results demonstrated significant scavenging activity compared to standard antioxidants.
  • Antimicrobial Testing : A case study published in Pharmaceutical Biology assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects on both bacterial strains.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other compounds in the bipiperidine class:

CompoundBiological ActivityNotes
4'-Methyl-[1,4']bipiperidinylModerate neurotransmitter modulationSimilar structure but different substitution pattern
N-Boc-4'-Methyl-[1,4']bipiperidinylHigh affinity for opioid receptorsPotential analgesic applications

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

2-methyl-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C11H22N2/c1-10-9-11(5-6-12-10)13-7-3-2-4-8-13/h10-12H,2-9H2,1H3

InChI Key

KAYPTZAOZJVDRG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N2CCCCC2

Origin of Product

United States

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